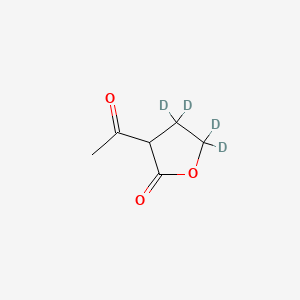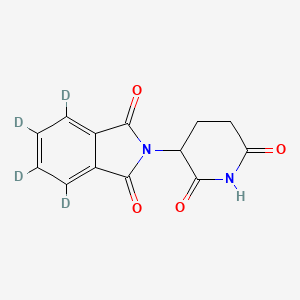
Thalidomide-d4
説明
Thalidomide-d4 is a deuterated form of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, particularly for treating morning sickness in pregnant women. it was later discovered to cause severe birth defects. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and leprosy. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thalidomide.
作用機序
Target of Action
Thalidomide-d4 primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This protein plays a crucial role in various biological processes, including limb outgrowth and the expression of fibroblast growth factor 8a (Fgf8a), a key factor in embryonic development .
Mode of Action
This compound interacts with its target, Cereblon, by binding to it . This binding induces the recruitment of non-native substrates to the CRL4-CRBN complex, leading to their subsequent degradation . This process is believed to be a key mechanism behind the drug’s effects.
Biochemical Pathways
The binding of this compound to Cereblon affects several biochemical pathways. It has been found to suppress pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which is predicted to indirectly downregulate angiogenesis . This compound also downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma cells .
Pharmacokinetics
The pharmacokinetics of this compound, like its parent compound Thalidomide, involves absorption, distribution, metabolism, and excretion (ADME). Thalidomide is known to interconvert between its ®- and (S)-enantiomers, with protein binding of 55% and 65%, respectively . .
Result of Action
The molecular and cellular effects of this compound action are significant. It activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors . This leads to a reduction in endothelial cell migration, which is correlated with the downregulation of AKT phosphorylation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the teratogenic effects of Thalidomide occur in multiple tissues in the developing fetus and vary in phenotype, making it difficult to clarify this issue . The embryonic period or critical period is when most organ systems form, whereas the fetal period, week eight to birth, involves the growth and modeling of the organ systems . During the window of susceptibility, teratogens such as this compound can severely damage critical milestones of embryonic development .
生化学分析
Biochemical Properties
Thalidomide-d4, like Thalidomide, inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM . It has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties . This compound interacts with various enzymes, proteins, and other biomolecules, altering their function and leading to its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to CRBN, inhibiting its ubiquitin ligase activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. Studies have shown a significant increase in hemoglobin levels over time in patients treated with Thalidomide . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Thalidomide have shown that only the (S)-enantiomer is teratogenic, while the ®-enantiomer is not, despite the ready in vivo racemization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide involves the formation of two imide rings. One common method starts with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid. This intermediate is then cyclized to form thalidomide under high-temperature conditions. For the deuterated version, deuterium is introduced at specific positions in the molecule, typically by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of thalidomide involves similar synthetic routes but on a larger scale The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards
化学反応の分析
Types of Reactions
Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of thalidomide occurs under physiological conditions, leading to the formation of multiple metabolites. Oxidation reactions can occur in the presence of reactive oxygen species, while reduction reactions are less common but can be induced under specific conditions .
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Requires reducing agents such as sodium borohydride.
Major Products
The major products of thalidomide reactions include various hydrolyzed and oxidized metabolites. These metabolites can have different biological activities and are often studied to understand the pharmacological effects of thalidomide .
科学的研究の応用
Thalidomide-d4 is used extensively in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of thalidomide. Its deuterated form allows for more precise tracking in biological systems using techniques like mass spectrometry. Research applications include:
Chemistry: Studying the stability and reactivity of thalidomide under different conditions.
Biology: Investigating the effects of thalidomide on cellular processes and its interactions with proteins.
Medicine: Understanding the therapeutic and adverse effects of thalidomide in treating diseases like multiple myeloma and leprosy.
Industry: Developing safer and more effective derivatives of thalidomide for pharmaceutical use
特性
IUPAC Name |
4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJHQNACJXSKW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662207 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219177-18-0 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


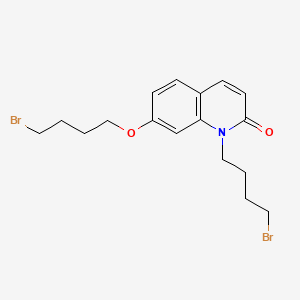
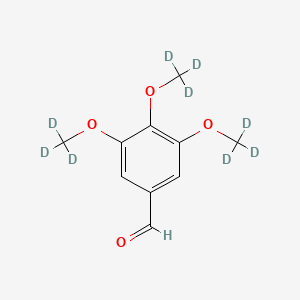
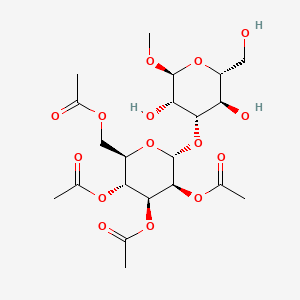
![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
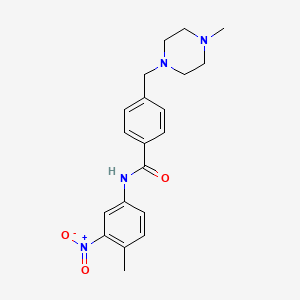

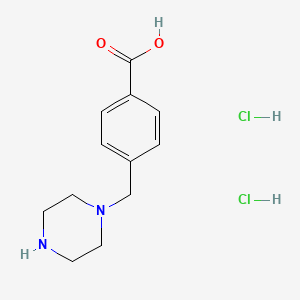
![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
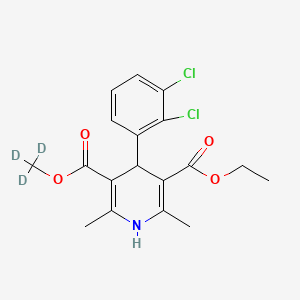


![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
